molecular formula C16H27NO4 B179876 N-3-Oxo-Dodecanoyl-L-Homoserine Lactone CAS No. 168982-69-2

N-3-Oxo-Dodecanoyl-L-Homoserine Lactone

Cat. No. B179876
CAS RN: 168982-69-2
M. Wt: 297.39 g/mol
InChI Key: PHSRRHGYXQCRPU-AWEZNQCLSA-N
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Description

“N-3-Oxo-Dodecanoyl-L-Homoserine Lactone” (3-Oxo-C12-HSL) is a member of a family of acyl homoserine lactones. It is a quorum-sensing signaling molecule involved in the regulation of bacterial quorum sensing . It’s produced by P. aeruginosa and strains of the B. cepacia complex . It has critical roles in both interbacterial communication and interkingdom signaling .


Chemical Reactions Analysis

“this compound” is known to interact with the host tissue environment to modulate breast cancer viability and proliferation . It also inhibits IgE dependent and independent degranulation and mediator release from primary mast cells .

Scientific Research Applications

3-oxo-C12-HSL has a wide range of scientific research applications, both in vivo and in vitro. In vivo studies have been conducted to investigate the role of 3-oxo-C12-HSL in the regulation of quorum sensing and biofilm formation in Gram-negative bacteria. In vitro studies have been conducted to investigate the biochemical and physiological effects of 3-oxo-C12-HSL on various cell types, including human cells.

In Vivo

In vivo studies have been conducted to investigate the role of 3-oxo-C12-HSL in the regulation of quorum sensing and biofilm formation in Gram-negative bacteria. In these studies, 3-oxo-C12-HSL has been shown to be involved in the regulation of bacterial cell-to-cell communication, as well as the formation of biofilms. In addition, 3-oxo-C12-HSL has been shown to be involved in the regulation of antibiotic resistance and virulence in Gram-negative bacteria.

In Vitro

In vitro studies have been conducted to investigate the biochemical and physiological effects of 3-oxo-C12-HSL on various cell types, including human cells. In these studies, 3-oxo-C12-HSL has been shown to inhibit the growth of certain bacteria, as well as modulate the expression of certain genes in human cells. In addition, 3-oxo-C12-HSL has been shown to be involved in the regulation of cytokine production in human cells.

Mechanism of Action

Target of Action

The primary target of (S)-3-Oxo-N-(2-oxotetrahydrofuran-3-yl)dodecanamide, also known as 3-oxo-C12-HSL or N-3-Oxo-Dodecanoyl-L-Homoserine Lactone, is the Regulatory protein SdiA in Escherichia coli (strain K12) . This protein plays a crucial role in the regulation of bacterial quorum sensing .

Mode of Action

3-oxo-C12-HSL is a bacterial quorum-sensing signaling molecule. Quorum sensing is a regulatory system used by bacteria for controlling gene expression in response to increasing cell density . This compound interacts with its target, the Regulatory protein SdiA, and influences the expression of various genes, thereby affecting the behavior of the bacterial population .

Biochemical Pathways

3-oxo-C12-HSL affects several biochemical pathways. It has been observed to decrease the expression of pro-inflammatory cytokines such as Interleukin-1β and Tumor Necrosis Factor-α (TNFα) by stimulated immune RAW264.7 cells . It also inhibits JAK1 and STAT1 phosphorylation, highlighting the involvement of JAK-STAT, NF-κB, and TFN signaling pathways .

Pharmacokinetics

It is known that this compound is a small molecule that can freely enter and exit bacterial cells . This allows it to accumulate in the environment as bacterial cell density increases, which is a key aspect of its role in quorum sensing .

Result of Action

The action of 3-oxo-C12-HSL results in a decrease in the expression of pro-inflammatory cytokines in immune cells . This leads to a reduction in inflammation, which can be beneficial in conditions such as inflammatory bowel diseases where dysbiosis has been described .

Action Environment

The action of 3-oxo-C12-HSL is influenced by the environment in which it is present. In the gut ecosystem, microorganisms regulate group behavior and interplay with the host via a molecular system called quorum sensing . The presence of other bacteria and the overall conditions of the gut ecosystem can therefore influence the action, efficacy, and stability of 3-oxo-C12-HSL .

Biological Activity

3-oxo-C12-HSL has been shown to have a wide range of biological activities, including the inhibition of bacterial growth, the modulation of gene expression, and the regulation of quorum sensing and biofilm formation. In addition, 3-oxo-C12-HSL has been shown to be involved in the regulation of antibiotic resistance and virulence in Gram-negative bacteria.
Biochemical and Physiological Effects
3-oxo-C12-HSL has been shown to have a wide range of biochemical and physiological effects on various cell types, including human cells. In these studies, 3-oxo-C12-HSL has been shown to inhibit the growth of certain bacteria, as well as modulate the expression of certain genes in human cells. In addition, 3-oxo-C12-HSL has been shown to be involved in the regulation of cytokine production in human cells.

Advantages and Limitations for Lab Experiments

The main advantage of using 3-oxo-C12-HSL in laboratory experiments is that it is a small molecule, which makes it easier to handle and manipulate. In addition, 3-oxo-C12-HSL is relatively inexpensive and can be synthesized in a relatively short amount of time. The main limitation of using 3-oxo-C12-HSL in laboratory experiments is that it is difficult to control the concentration of 3-oxo-C12-HSL, which can make it difficult to accurately measure its effects.

Future Directions

The future of 3-oxo-C12-HSL research is promising. The potential applications of 3-oxo-C12-HSL in the fields of medicine and biotechnology are vast, and further research is needed to fully understand its biological activity and mechanism of action. Possible future directions include the development of novel therapeutic agents based on 3-oxo-C12-HSL, the investigation of its role in the regulation of antibiotic resistance and virulence in Gram-negative bacteria, and the development of novel synthetic pathways for the production of 3-oxo-C12-HSL. In addition, further research is needed to investigate the pharmacodynamics of 3-oxo-C12-HSL, as well as its potential applications in the fields of biotechnology and medicine.

Safety and Hazards

This material should be considered hazardous until further information becomes available. It should not be ingested, inhaled, or come into contact with eyes, skin, or clothing .

properties

IUPAC Name

3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-2-3-4-5-6-7-8-9-13(18)12-15(19)17-14-10-11-21-16(14)20/h14H,2-12H2,1H3,(H,17,19)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSRRHGYXQCRPU-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)CC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCC(=O)CC(=O)N[C@H]1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390604
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

168982-69-2
Record name 3-oxo-N-[(3S)-2-oxooxolan-3-yl]dodecanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390604
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(3-Oxo-dodecanoyl) homoserine lactone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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